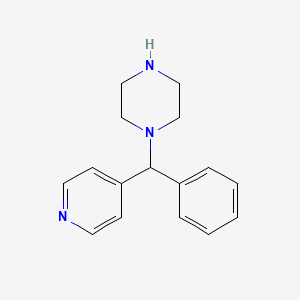

1-(Phenyl(pyridin-4-yl)methyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[phenyl(pyridin-4-yl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-2-4-14(5-3-1)16(15-6-8-17-9-7-15)19-12-10-18-11-13-19/h1-9,16,18H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWYEGULHTYSBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407677 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104523-21-9 | |

| Record name | Piperazine, 1-(phenyl-4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for the Piperazine (B1678402) Core in Pharmaceutical Agents

The piperazine nucleus is a common feature in a vast array of pharmaceutical agents, leading to the development of numerous robust synthetic routes. rsc.org Traditionally, piperazines can be constructed from suitable anilines reacting with bis-(2-haloethyl)amine or diethanolamine. nih.gov While effective in discovery chemistry, these methods may present challenges in scale-up concerning yield, safety, or purification. nih.gov

Modern synthetic chemistry has introduced more sophisticated and versatile methods. These include photoredox catalysis, which enables the synthesis of C2-functionalized piperazines through radical cyclization processes. mdpi.comorganic-chemistry.org For instance, the CarboxyLic Amine Protocol (CLAP) utilizes an iridium-based photoredox catalyst for the decarboxylative cyclization between various aldehydes and amino-acid-derived diamines to access diverse C2-substituted piperazines. mdpi.com Another approach involves the palladium-catalyzed cyclization of a propargyl unit with diamine components, offering high regio- and stereochemical control. organic-chemistry.org

A significant portion of piperazine-containing drugs feature substituents primarily at the nitrogen positions, a testament to the reactivity and accessibility of these atoms for modification. mdpi.com

Table 1: Comparison of Selected Synthetic Methods for the Piperazine Core

| Method | Key Features | Advantages | Common Applications | Citations |

|---|---|---|---|---|

| Aniline + Bis(2-haloethyl)amine | Classical condensation reaction. | Simple starting materials. | Widely used in discovery chemistry. | nih.govnih.govresearchgate.net |

| Photoredox Catalysis (e.g., CLAP) | Uses light to initiate a radical cyclization. | Mild reaction conditions, sustainable (can use organic photocatalysts). | Synthesis of C-H functionalized piperazines. | mdpi.comorganic-chemistry.org |

| Palladium-Catalyzed Cyclization | Couples a propargyl unit with a diamine. | High regio- and stereochemical control, good yields. | Modular synthesis of highly substituted piperazines. | organic-chemistry.org |

| Reductive Amination | Reaction of a diketone or dialdehyde (B1249045) with an amine. | Versatile for introducing N-substituents. | N-Alkyl derivative synthesis. | nih.govmdpi.com |

Targeted Synthesis of 1-(Phenyl(pyridin-4-yl)methyl)piperazine

The targeted synthesis of this compound can be approached through a convergent strategy, involving the preparation of the key benzhydryl-like moiety and its subsequent coupling with the piperazine ring.

The core of this moiety is the phenyl(pyridin-4-yl)methanol (B1605354) intermediate. A primary method for its construction is the Grignard reaction. This involves the addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to 4-pyridinecarboxaldehyde (B46228) (isonicotinaldehyde). The resulting magnesium alkoxide is then hydrolyzed to yield phenyl(pyridin-4-yl)methanol.

Alternatively, one could start from 4-benzoylpyridine (B1666322). The reduction of the ketone functionality, for instance using sodium borohydride, would also yield the desired alcohol. This alcohol is a crucial precursor that is typically converted into a more reactive electrophile for coupling with piperazine. A standard method is its conversion to the corresponding halide, such as phenyl(pyridin-4-yl)methyl chloride, using a chlorinating agent like thionyl chloride.

The formation of the bond between the piperazine ring and the phenyl(pyridin-4-yl)methyl group is most commonly achieved via nucleophilic substitution, specifically N-alkylation. ambeed.com In this step, piperazine, acting as a nucleophile, attacks the electrophilic carbon of a phenyl(pyridin-4-yl)methyl halide.

To achieve mono-alkylation and prevent the formation of the N,N'-disubstituted by-product, several strategies can be employed. One common method is to use a large excess of piperazine. nih.gov Another approach is to use a mono-protected piperazine, such as N-Boc-piperazine. researchgate.net The alkylation is performed on the unprotected nitrogen, followed by the deprotection of the Boc group to yield the desired monosubstituted product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed during the reaction. nih.gov

A related strategy is reductive amination. This would involve the reaction of 4-benzoylpyridine directly with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride. nih.govmdpi.com

Optimizing the synthesis for preparative or industrial scale requires careful consideration of reaction conditions to maximize yield and minimize by-products. For the N-alkylation step, key parameters include the choice of solvent, base, and temperature. Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used. nih.govresearchgate.net

The choice of the leaving group on the methyl moiety is also critical; bromides are generally more reactive than chlorides. Adding a catalyst like sodium iodide can facilitate the reaction with alkyl chlorides by an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide. mdpi.com A modular approach, where complex molecules are built by connecting different fragments efficiently, can simplify synthetic pathways and reduce the reliance on expensive catalysts or protective groups. news-medical.net For the synthesis of N-monoalkylated piperazines, reacting a monopiperazinium salt with an alkylating agent has been shown to give excellent yields while minimizing the N,N'-dialkylated derivative. google.com

Design and Synthesis of Analogues and Derivatives of this compound

The presence of a secondary amine at the N4 position of the piperazine ring in this compound offers a convenient handle for further chemical modification to generate a library of analogues.

The secondary amine of the monosubstituted piperazine is nucleophilic and can readily undergo a variety of chemical transformations.

N-Alkylation: Introducing an alkyl group at the N4 position can be achieved by reacting the parent compound with an alkyl halide (e.g., alkyl chloride or bromide) or sulfonate in the presence of a base. mdpi.comnih.gov Reductive amination with an aldehyde or ketone is another powerful method for N-alkylation. nih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl chains.

N-Arylation: The introduction of an aryl group can be accomplished through palladium-catalyzed Buchwald-Hartwig amination or nickel-catalyzed amination using an aryl halide. researchgate.net These cross-coupling reactions are highly versatile for creating carbon-nitrogen bonds with aromatic systems.

N-Acylation/Sulfonylation: The secondary amine can be acylated using acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like triethylamine. nih.gov These reactions lead to the formation of amide or sulfonamide derivatives, respectively.

Table 2: Strategies for Chemical Modification at the N4-Piperazine Nitrogen

| Reaction Type | Reagents | Product Type | Citations |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl derivative | nih.govnih.govresearchgate.net |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl derivative | mdpi.comnih.gov |

| N-Arylation | Aryl halide, Palladium or Nickel Catalyst, Base | N-Aryl derivative | mdpi.comresearchgate.net |

| N-Acylation | Acid chloride or Anhydride (B1165640), Base (e.g., Et₃N) | N-Acyl derivative (Amide) | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Et₃N) | N-Sulfonyl derivative (Sulfonamide) | nih.gov |

Structural Diversification on Phenyl and Pyridin-4-yl Moieties

The structural framework of this compound presents two key aromatic moieties, the phenyl and pyridin-4-yl rings, which are prime targets for chemical modification to explore structure-activity relationships (SAR) and optimize various properties of the lead compound. The introduction of a diverse range of substituents on these rings can significantly influence the molecule's steric, electronic, and lipophilic characteristics, thereby affecting its interaction with biological targets.

Phenyl Ring Diversification

Systematic substitution on the phenyl ring is a common strategy to probe the binding pocket of a target receptor or enzyme. The nature, size, and position of the substituent can provide valuable insights into the specific interactions that govern molecular recognition.

Research into related phenylpiperazine derivatives has demonstrated the feasibility of introducing a wide array of substituents onto the phenyl ring. For instance, in a study focused on the synthesis of 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives, various modifications were successfully implemented. nih.gov These included the introduction of different alkyl and substituted benzyl (B1604629) groups at the 4-position of the piperazine ring, as well as the synthesis of carbonyl and sulfonyl derivatives. nih.gov While the core scaffold differs from this compound, the synthetic methodologies employed are broadly applicable.

A general approach to phenyl ring diversification involves the use of appropriately substituted anilines as starting materials in a multi-step synthesis. This can include sequential reactions such as sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride to form the substituted phenylpiperazine core. nih.gov

The following table illustrates potential modifications on the phenyl ring based on established synthetic routes for related compounds.

| Position of Substitution | Substituent Type | Example Substituents | Potential Impact |

| ortho (2-position) | Electron-withdrawing | Fluoro (F), Chloro (Cl) | Can influence ring electronics and conformation. |

| meta (3-position) | Electron-donating | Methoxy (OCH₃), Methyl (CH₃) | May enhance or alter binding interactions. |

| para (4-position) | Halogen | Chloro (Cl), Fluoro (F) | Can impact lipophilicity and metabolic stability. |

| para (4-position) | Alkyl | Methyl (CH₃), Ethyl (C₂H₅) | Increases lipophilicity and steric bulk. |

Pyridin-4-yl Moiety Diversification

Modification of the pyridin-4-yl ring offers another avenue for structural diversification. The nitrogen atom in the pyridine (B92270) ring is a key feature, influencing the compound's basicity and potential for hydrogen bonding. Introducing substituents on the pyridine ring can modulate these properties and explore additional binding interactions.

Studies on other piperazine-containing compounds with pyridinyl moieties have shown that substitutions on the pyridine ring are synthetically accessible and can significantly impact biological activity. For example, in a series of 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)piperazines, the introduction of a methyl group at the 2-position of the pyridine ring led to a notable improvement in oral activity in animal models. nih.gov

The synthesis of derivatives with substituted pyridin-4-yl moieties can be achieved through various synthetic strategies. One common method involves the Suzuki mono-coupling reaction of a dihalogeno-substituted pyridine with a suitable boronic acid, followed by nucleophilic displacement of the remaining halogen with the piperazine core. mdpi.com

The table below outlines potential modifications to the pyridin-4-yl ring.

| Position of Substitution | Substituent Type | Example Substituents | Potential Impact |

| 2-position | Alkyl | Methyl (CH₃) | Can enhance potency and oral activity. nih.gov |

| 3-position | Halogen | Chloro (Cl), Fluoro (F) | May alter electronic properties and binding affinity. |

| 2,6-positions | Disubstitution | Dimethyl | Can provide steric hindrance and influence selectivity. |

The systematic exploration of these substitutions on both the phenyl and pyridin-4-yl rings is a crucial step in the development of new chemical entities based on the this compound scaffold. The resulting data from such studies would provide a comprehensive SAR landscape, guiding the design of analogs with improved profiles.

Pharmacological Spectrum and Biological Activities

Modulatory Effects on Neurotransmitter Receptors

The interaction of piperazine-containing molecules with various neurotransmitter receptors is a subject of extensive research. The unique structural features of 1-(Phenyl(pyridin-4-yl)methyl)piperazine, combining elements of both phenylpiperazines and pyridinylpiperazines, suggest potential activity at several key central nervous system targets.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it acts as an autoreceptor to modulate the synthesis and release of histamine. nih.gov It also functions as a heteroreceptor, influencing the release of other crucial neurotransmitters like acetylcholine (B1216132), dopamine, and serotonin (B10506). nih.gov Consequently, H3R antagonists are investigated for their therapeutic potential in a range of neurological and psychiatric disorders. nih.gov

While direct binding data for this compound is not extensively documented, SAR studies of related compounds provide significant insights. Research comparing molecules with a piperidine (B6355638) core versus a piperazine (B1678402) core reveals that the piperazine moiety is compatible with high-affinity H3R antagonism. In one study, a piperazine derivative (Compound 4) was compared to its direct piperidine analog (Compound 5). nih.govacs.org The piperazine-containing compound exhibited a high affinity for the human H3R, demonstrating that the piperazine ring is a suitable scaffold for H3R antagonism. nih.govacs.org Another piperazine analogue, KSK67, was also found to be a highly selective H3R ligand. mdpi.com

Table 1: Comparative Binding Affinities at Human Histamine H3 Receptor (hH3R) This table presents data for structurally related analogs to infer the potential activity of this compound.

| Compound | Core Structure | hH₃R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 4 | Piperazine | 3.17 | nih.govacs.org |

| Compound 5 (analog of Cpd 4) | Piperidine | 7.70 | nih.govacs.org |

Sigma-1 Receptor Antagonism and Allosteric Modulation

Sigma receptors, particularly the sigma-1 (σ1) subtype, are unique intracellular chaperone proteins implicated in modulating various signaling pathways, including those involved in pain and neuroprotection. nih.govnih.gov

Structure-activity relationship studies indicate that the substitution of a piperidine ring with a piperazine ring, while preserving H3R affinity, drastically reduces affinity for the σ1 receptor. nih.govacs.org In a direct comparison, a piperazine derivative (Compound 4) showed significantly lower affinity for the σ1 receptor (Ki = 1531 nM) compared to its piperidine counterpart (Compound 5), which had a Ki of 3.64 nM. nih.govacs.org This profound difference suggests that the specific topology and basicity of the piperidine nitrogen are critical for high-affinity σ1 receptor binding, a feature not shared by the piperazine core in this chemical series. nih.gov Therefore, it is inferred that this compound is likely a weak σ1 receptor antagonist. nih.govacs.org

The concept of allosteric modulation, where a compound binds to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the effects of an orthosteric ligand, has been described for some σ1 receptor ligands. nih.gov However, there is no direct evidence to suggest that this compound or its immediate analogs act as allosteric modulators at the σ1 receptor.

Table 2: Comparative Binding Affinities at Sigma-1 Receptor (σ1R) This table presents data for structurally related analogs to infer the potential activity of this compound.

| Compound | Core Structure | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 4 | Piperazine | 1531 | nih.govacs.org |

| Compound 5 (analog of Cpd 4) | Piperidine | 3.64 | nih.govacs.org |

Serotonin (5-HT) Reuptake Inhibition and Associated Receptor Ligand Activities (e.g., 5-HT1A, 5-HT3)

The serotonin system is a primary target for many neuropharmacological agents. The arylpiperazine motif is a well-established pharmacophore for serotonin receptor ligands and reuptake inhibitors. nih.govbg.ac.rs

Serotonin Reuptake Inhibition: A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (5-HT) reuptake. nih.gov The results indicated that most of the tested compounds displayed potent 5-HT reuptake inhibition. nih.gov The foundational compound 1-Phenylpiperazine (B188723) is known to act as a monoamine releasing agent, with a half-maximal effective concentration (EC50) value for serotonin release of 880 nM. wikipedia.org This body of evidence suggests that the this compound scaffold has a high potential to function as a serotonin reuptake inhibitor.

5-HT1A Receptor Activity: The 5-HT1A receptor is strongly implicated in the pathophysiology of anxiety and depression. bg.ac.rsnih.gov The arylpiperazine scaffold is a key feature in many selective 5-HT1A receptor ligands. mdpi.combg.ac.rssemanticscholar.org For instance, novel arylpiperazine derivatives have been synthesized that show high selectivity and binding affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values as low as 1.2 nM. mdpi.com The structural elements of this compound are consistent with those required for 5-HT1A receptor interaction.

5-HT3 Receptor Activity: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are primarily used as antiemetics. nih.gov Studies on arylpiperazine derivatives have shown that features like a quinolinyl group are important for high-affinity binding to 5-HT3 receptors. nih.gov While certain monocyclic arylpiperazines also bind to 5-HT3 sites, their affinity is generally lower than that of more complex structures like quipazine. nih.gov The affinity of this compound for this receptor would likely depend on how the phenyl-pyridin-4-yl-methyl group orients within the receptor's binding pocket.

Table 3: Serotonergic Activity of Related Piperazine Compounds This table provides data for various phenylpiperazine derivatives to illustrate the class's typical engagement with serotonin targets.

| Compound Class/Example | Pharmacological Action | Affinity/Potency | Reference |

|---|---|---|---|

| 1-Phenylpiperazine | Serotonin Release | EC₅₀ = 880 nM | wikipedia.org |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT₁ₐ Receptor Binding | Kᵢ = 1.2 nM | mdpi.com |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Reuptake Inhibition | Potent Inhibition | nih.gov |

Adenosine (B11128) Receptor Affinity and Selectivity Profiles (A1, A2A)

Adenosine receptors (A1, A2A, A2B, A3) are GPCRs that modulate a wide range of physiological processes. nih.gov The A1 and A2A subtypes are particularly important targets in the central nervous system. There is limited direct evidence linking this compound to adenosine receptors. However, research into other heterocyclic systems containing a piperazine moiety has identified ligands for these receptors. For example, a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were developed as highly potent and selective antagonists for the A2B adenosine receptor, with some showing virtually no affinity for A1 and A2A receptors. nih.gov Other research has focused on designing 1,2,4-triazine (B1199460) derivatives as adenosine A2A antagonists for potential use in Parkinson's disease. semanticscholar.orgsemanticscholar.org While these scaffolds are structurally distinct from this compound, they demonstrate that the piperazine ring can be incorporated into adenosine receptor ligands.

Nicotinic Acetylcholine Receptor Modulatory Actions

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in cognitive function, attention, and nicotine (B1678760) dependence. nih.gov The α7 nAChR subtype is a target for controlling inflammation. nih.gov Research into N,N-diethyl-N'-phenyl-piperazine (diEPP) and its analogs has shown that phenylpiperazine derivatives can act as "silent agonists" at the α7 nAChR. nih.gov These compounds selectively desensitize the receptor without causing significant channel activation, a mechanism that could be beneficial for modulating inflammation. nih.gov This suggests that compounds from the broader phenylpiperazine class, which includes this compound, may possess modulatory activity at nAChRs.

Enzyme Inhibition and Functional Modulation

The piperazine nucleus is a versatile scaffold that has been incorporated into various enzyme inhibitors. For example, certain piperazine derivatives have been synthesized and evaluated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides were synthesized, with some compounds showing excellent inhibitory activity against BChE, with IC50 values as low as 0.82 µM. Additionally, a structurally related but distinct compound, 1-methyl-4-phenylpyridinium (MPP+), is known to be an inhibitor of mitochondrial NADH dehydrogenase. nih.gov While direct data on this compound is unavailable, the established activity of related compounds suggests that it could potentially interact with various enzymatic targets.

Table 4: Enzyme Inhibition by Structurally Related Compounds This table shows the enzyme inhibitory potential of other classes of piperazine-containing molecules.

| Compound Class/Example | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | Butyrylcholinesterase (BChE) | 0.82 µM | |

| 1-Methyl-4-phenylpyridinium (MPP+) | NADH Dehydrogenase | Variable based on hydrophobicity | nih.gov |

Broad-Spectrum Biological Investigations

Antimicrobial Efficacy Against Pathogenic Strains

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Numerous studies have demonstrated that derivatives of piperazine exhibit significant activity against a wide range of pathogenic bacteria and fungi. researchgate.netnih.gov

Research into N-phenylpiperazine derivatives has revealed their potential as antimicrobial agents. For instance, a series of N-phenylpiperazines were synthesized and evaluated for their activity against various pathogens. While many of the tested compounds showed moderate effects, some demonstrated notable inhibitory activity against specific strains. researchgate.netnih.gov For example, certain derivatives have shown promising results against Mycobacterium kansasii and Fusarium avenaceum. nih.gov The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the phenyl ring and the piperazine nitrogen. nih.gov

Furthermore, the introduction of different structural motifs to the piperazine core has been a common strategy to enhance antimicrobial potency. For instance, the synthesis of novel Mannich bases incorporating a piperazine moiety has yielded compounds with significant activity against Gram-positive bacteria, including staphylococci, and certain Gram-negative bacteria. nih.gov The type of substituent on the pyridine (B92270) ring, when present in the structure, has also been shown to affect the antimicrobial activity. nih.gov

Although specific data for this compound is not available, the collective findings from studies on related compounds suggest that this molecule could possess antimicrobial properties. The combination of the phenyl, pyridin-4-yl, and piperazine moieties represents a structural framework that has been associated with antimicrobial activity in other contexts. Further research, including synthesis and in vitro screening, would be necessary to determine the specific antimicrobial efficacy and spectrum of this compound.

Table 1: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound/Derivative Class | Pathogenic Strain(s) | Observed Activity (e.g., MIC) | Reference(s) |

| N-Phenylpiperazine Derivatives | Mycobacterium kansasii | MIC = 15.0 - 15.4 µM | nih.gov |

| N-Phenylpiperazine Derivatives | Fusarium avenaceum | MIC = 14.2 µM | nih.gov |

| Piperazine-Thiadiazole Derivatives | Staphylococcus aureus | Significant Inhibition | mdpi.com |

| Piperazine-Thiadiazole Derivatives | Escherichia coli | Significant Inhibition | mdpi.com |

| Piperazine-containing Mannich Bases | Staphylococcus spp. | Significant Activity | nih.gov |

Note: This table presents data for structurally related compounds and not for this compound itself, for which specific data is not currently available.

Antimalarial Activity

The piperazine scaffold is also a recurring feature in the design of novel antimalarial agents. researchgate.net The urgent need for new drugs to combat the spread of drug-resistant Plasmodium parasites has driven research into various heterocyclic compounds, with piperazine derivatives showing considerable promise. nih.govnih.gov

Studies on aryl-piperazine derivatives have demonstrated their potential to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. researchgate.net For example, a study on pyrimidine (B1678525) derivatives substituted with 4-phenylpiperazine showed moderate antimalarial activity against both Dd2 (chloroquine-resistant) and 3D7 (chloroquine-sensitive) strains of P. falciparum. nih.gov The IC50 values were reported to be 8.95 µg/ml and 7.46 µg/ml for the Dd2 and 3D7 strains, respectively. nih.gov

Furthermore, research on 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, which can incorporate pyridinylmethylaminomethyl side chains, has identified potent antimalarial candidates. mdpi.com One such derivative, 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene, exhibited significant activity against both W2 (chloroquine-resistant) and 3D7 strains of P. falciparum, with IC50 values of 0.07 µM and 0.06 µM, respectively. mdpi.com This highlights the potential contribution of the pyridinylmethyl moiety to antimalarial efficacy.

While direct experimental data on the antimalarial activity of this compound is lacking, the structural similarities to other active compounds suggest it could be a candidate for antimalarial screening. The presence of both the phenyl and pyridinyl groups attached to the piperazine core aligns with structural features found in other compounds with demonstrated antiplasmodial effects. mdpi.com Future in vitro and in vivo studies would be essential to ascertain the antimalarial potential of this specific compound.

Table 2: Antimalarial Activity of Selected Piperazine and Pyridine-Containing Derivatives

| Compound/Derivative Class | Plasmodium falciparum Strain(s) | IC50 Value(s) | Reference(s) |

| 4-Phenylpiperazine substituted pyrimidine | Dd2 (resistant) | 8.95 µg/ml | nih.gov |

| 4-Phenylpiperazine substituted pyrimidine | 3D7 (sensitive) | 7.46 µg/ml | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (resistant) | 0.07 µM | mdpi.com |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (sensitive) | 0.06 µM | mdpi.com |

Note: This table presents data for structurally related compounds and not for this compound itself, for which specific data is not currently available.

Structure Activity Relationship Sar Elucidation

Identification of Structural Features Critical for 1-(Phenyl(pyridin-4-yl)methyl)piperazine's Biological Activities

The fundamental scaffold of this compound consists of three primary domains whose interplay is essential for its biological activities. These include a central basic amine site within the piperazine (B1678402) ring, flanked by two key hydrophobic domains: the phenyl group and the pyridin-4-yl group. nih.gov

The Diphenylmethyl-like Moiety : The arrangement of a phenyl and a pyridin-4-yl group attached to the same methyl carbon creates a critical hydrophobic region. This structure is a common feature in ligands for various receptors, where these aromatic rings engage in hydrophobic and π-stacking interactions within the receptor's binding pocket. nih.gov

The Piperazine Ring : This heterocyclic amine is a crucial component, recognized as a privileged structure in drug discovery. nih.govtandfonline.com Its two nitrogen atoms can act as hydrogen bond acceptors and allow for modifications that can fine-tune the compound's pharmacokinetic properties. nih.govtandfonline.com The N-1 nitrogen, in particular, facilitates the introduction of various substituents without creating a new stereocenter. nih.govtandfonline.com The basicity of the piperazine nitrogens is a key determinant of the molecule's protonation state at physiological pH, which in turn governs receptor interaction. nih.govacs.org

The Pyridin-4-yl Group : This nitrogen-containing aromatic ring not only contributes to the hydrophobic interactions but also introduces a potential hydrogen bond acceptor site (the pyridine (B92270) nitrogen). Its electronic properties can influence the basicity of the nearby piperazine nitrogen. nih.gov

Together, these features form a pharmacophore model generally consisting of a central, protonatable amine flanked by two hydrophobic binding sites. nih.gov This arrangement is common for ligands targeting receptors such as histamine (B1213489) H3 and sigma-1 (σ1). nih.govacs.org

Impact of Substituent Modifications on Pharmacological Profiles

Modifying the core structure of this compound has profound effects on its affinity, selectivity, and efficacy at various biological targets.

The piperazine ring is a primary site for structural modification. Substitutions on the N-4 nitrogen are particularly important for modulating biological activity. nih.govtandfonline.com For instance, in a series of chalcone-dithiocarbamate hybrids, the nature of the substituent on the piperazine unit was found to be a significant determinant of their inhibitory activity. tandfonline.com

The protonation state of the piperazine ring at physiological pH is a critical factor influencing receptor affinity. nih.govacs.org Unlike a piperidine (B6355638) ring, which is typically found in a monoprotonated state, a 4-(pyridin-4-yl)piperazin-1-yl core can exist as a mixture of monoprotonated and diprotonated forms. nih.gov The electron-releasing effect of the amino group in the para-position of the pyridine ring increases the basicity of the pyridine nitrogen, making it susceptible to protonation. nih.gov This diprotonated state can significantly alter the molecule's interaction with the target receptor, as observed in studies comparing piperazine and piperidine derivatives for sigma-1 receptor affinity, where the diprotonated piperazine derivative showed markedly lower affinity. nih.govacs.org

| Compound Feature | Observation | Implication on Activity | Source |

| Piperazine N-4 Substitution | Substituents on the N-4 nitrogen are critical for inhibitory activity in certain compound series. | Modulates binding affinity and selectivity. | tandfonline.com |

| Protonation State | The 4-(pyridin-4-yl)piperazin-1-yl core can exist in both monoprotonated and diprotonated states at physiological pH. | The charge distribution affects receptor binding; diprotonation can decrease affinity for certain targets like the σ1 receptor. | nih.govacs.org |

| Basicity | The electron-releasing nature of the pyridin-4-yl group enhances the basicity of the pyridine nitrogen while reducing the basicity of the N-1 piperazine nitrogen. | Influences the likelihood and location of protonation, altering the molecule's electrostatic profile. | nih.gov |

Modifications to the aromatic rings—the phenyl and pyridin-4-yl moieties—also play a crucial role in defining the pharmacological profile. The introduction of various substituents can alter the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing receptor binding.

In studies of related N-arylpiperazine conjugates, the introduction of lipophilic substituents on the phenyl ring, such as trifluoromethyl (CF₃) or fluoro (F) groups, was shown to enhance antimycobacterial activity. mdpi.com For example, a 1-[2-hydroxy-propyl-{(3-trifluoromethyl)phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride derivative showed potent inhibition of Mycobacterium tuberculosis. mdpi.com Similarly, in a series of acaricidal phenylpiperazine derivatives, substitutions on the phenyl ring were key to their activity. nih.gov

Derivatization of the pyridin-4-yl moiety can also fine-tune activity. In a series of compounds designed as histamine H3 receptor antagonists, the pyridine ring is a key structural element. nih.gov While direct derivatization of the pyridin-4-yl ring in the this compound scaffold is less explored in the provided context, modifications to the analogous phenyl ring in related structures highlight the importance of this region for activity. For instance, replacing a phenyl ring with a 4-cyanophenyl or benzoyl group in certain piperazine derivatives led to significant changes in their affinity for histamine H3 and sigma-1 receptors. acs.org

| Moiety | Modification | Resulting Effect | Source |

| Phenyl Ring | Introduction of lipophilic groups (e.g., -CF₃, -Cl) | Enhanced antimycobacterial activity in related N-arylpiperazine series. | mdpi.com |

| Phenyl Ring | Substitution with 4-cyanophenyl or benzoyl groups | Altered affinity for H3 and σ1 receptors in related piperazine derivatives. | acs.org |

| Pyridin-4-yl Ring | Serves as a key structural element for H3 receptor antagonism. | Contributes to the essential pharmacophore for receptor binding. | nih.gov |

A powerful method for understanding SAR is the comparison of the piperazine scaffold with related heterocyclic systems, most notably piperidine. Replacing the piperazine ring with a piperidine ring can dramatically alter a compound's pharmacological profile, particularly its selectivity.

In a direct comparison of compounds targeting histamine H3 and sigma-1 (σ1) receptors, the piperazine-containing compound (compound 4) and its piperidine analogue (compound 5) showed similar high affinity for the human histamine H3 receptor (hH3R). nih.govacs.org However, their affinities for the σ1 receptor were vastly different. The piperidine derivative (compound 5) displayed a very high affinity (Ki = 3.64 nM), while the piperazine derivative (compound 4) had a significantly lower affinity (Ki = 1531 nM). nih.govacs.org This stark difference is attributed to the differing protonation states of the two heterocyclic rings at physiological pH. nih.gov The piperidine ring is almost exclusively monoprotonated, which is favorable for σ1 receptor binding, whereas the piperazine can be diprotonated, which is detrimental to binding at this specific target. nih.gov

This highlights that the piperidine moiety is a critical structural element for achieving dual H3/σ1 receptor activity, while the piperazine ring, in this context, confers selectivity for the H3 receptor over the σ1 receptor. nih.govacs.org

| Compound | Heterocyclic Core | hH3R Ki (nM) | σ1R Ki (nM) | Selectivity Profile | Source |

| Compound 4 | Piperazine | 3.17 | 1531 | Selective for H3R over σ1R | nih.govacs.org |

| Compound 5 | Piperidine | 7.70 | 3.64 | High affinity for both H3R and σ1R (Dual-acting) | nih.govacs.org |

Stereochemical Determinants of Potency and Selectivity

The carbon atom connecting the phenyl and pyridin-4-yl rings to the piperazine moiety is a chiral center. Therefore, this compound can exist as two enantiomers (R and S). Chirality is a pivotal factor in drug-target interactions, and enantiomers often exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Studies on related chiral piperazine compounds have demonstrated the critical role of stereochemistry in determining receptor selectivity and functional activity. For example, in a series of chiral methyl-substituted phenylpiperazinium compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), the stereoisomers displayed markedly different selectivity for α9 and α7 nAChR subtypes. acs.orgresearchgate.net The introduction of a methyl group at the C2 position of the piperazine ring created a chiral center, and the resulting R and S isomers had distinct activity profiles. acs.orgresearchgate.net

In another instance, the 3S isomer of a different chiral compound was found to be an α9 nAChR agonist, while its 3R counterpart acted as an antagonist at the same receptor. acs.org These findings underscore that the specific three-dimensional arrangement of substituents around the chiral center is a crucial determinant of how the molecule fits into a receptor's binding site, thereby dictating its potency and functional effect (agonist vs. antagonist). While specific data for the enantiomers of this compound were not detailed in the provided sources, the principles derived from analogous chiral systems strongly suggest that its stereochemistry would be a key factor in its biological activity and receptor selectivity. acs.orgresearchgate.net

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Studies for Ligand-Target Recognition

Molecular docking is a computational technique frequently employed to predict the preferred orientation, or binding mode, of a ligand when it interacts with a target protein. researchgate.net This method is crucial for estimating the strength of the interaction, often expressed as binding energy. researchgate.net For arylpiperazine derivatives, docking studies are instrumental in elucidating the binding mechanisms with various receptors. nih.gov The process involves preparing the digital files for both the ligand and the protein, often utilizing software that calculates the necessary partial charges for each atom to simulate their interactions accurately. researchgate.net

Characterization of Molecular Interactions and Binding Modes

Molecular docking simulations reveal the specific molecular interactions that stabilize the ligand-receptor complex. For N-phenylpiperazine derivatives, studies have shown that binding to receptors like the α1A-adrenoceptor is primarily driven by the formation of hydrogen bonds and electrostatic forces. mdpi.com

Key interactions identified for related piperazine (B1678402) compounds include:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the pyridine (B92270) moiety can act as hydrogen bond acceptors, while any N-H groups can serve as donors. In studies of related N-phenylpiperazine derivatives, hydrogen bonds were observed with specific amino acid residues such as Asp106, Gln177, Ser188, and Ser192. mdpi.com The flexible nature of the molecule, allowed by methylene (B1212753) bridges, facilitates this conformational adaptability for optimal receptor binding. nih.gov

Hydrophobic and Aromatic Interactions: The phenyl and pyridinyl groups provide planar, electron-rich regions capable of engaging in π-π stacking and hydrophobic interactions with aromatic amino acid residues like Phenylalanine (Phe193). mdpi.comnih.gov In related complex molecules like Imatinib, which contains a piperazine ring, π-π stacking interactions contribute significantly to stabilizing molecular conformations. mdpi.com

Prediction of Binding Affinities and Receptor Selectivity

A key outcome of molecular docking is the prediction of binding affinity, often reported as an inhibitory constant (Kᵢ). These predictions help in prioritizing compounds for synthesis and biological testing. Studies on derivatives containing the 4-(pyridin-4-yl)piperazin-1-yl core have demonstrated how subtle structural changes influence receptor affinity and selectivity. researchgate.net For instance, when comparing compounds with a piperazine core to those with a piperidine (B6355638) core, a significant difference in affinity for the sigma-1 receptor (σ₁R) was observed. researchgate.net The derivatives with the 4-(pyridin-4-yl)piperazin-1-yl core consistently showed a markedly lower affinity for the σ₁R. researchgate.net

Table 2: Comparative Binding Affinities (Kᵢ, nM) of Structurally Related Piperazine and Piperidine Derivatives

| Compound Core | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| 4-(pyridin-4-yl)piperazin-1-yl (Compound 4 analogue) | 3.17 | 1531 | researchgate.net |

| Piperidin-1-yl (Compound 5 analogue) | 7.70 | 3.64 | researchgate.net |

This data highlights that the piperazine ring is a critical structural element influencing receptor selectivity, in this case diminishing affinity for the σ₁R while maintaining high affinity for the histamine (B1213489) H₃ receptor. researchgate.net

Application of Interaction Energy Fingerprints (IEFs) Analysis

Interaction Energy Fingerprints (IEFs) are a sophisticated post-docking analysis method that decomposes the total interaction energy into contributions from individual amino acid residues of the protein. This creates a detailed profile, or "fingerprint," of the key residues responsible for ligand binding. While molecular docking studies are reported for various piperazine derivatives, the specific application of Interaction Energy Fingerprints analysis for 1-(Phenyl(pyridin-4-yl)methyl)piperazine is not detailed in the available scientific literature.

Quantum Chemical Calculations and Electronic Property Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can determine the distribution of electron density and identify reactive sites within a molecule. A common application is the generation of a Molecular Electrostatic Potential (MEP) map, which visualizes the electropositive and electronegative regions of a molecule. mdpi.com For complex heterocyclic molecules containing piperazine, MEP analysis has shown that electronegative potential is often concentrated near nitrogen and oxygen atoms, while electropositive regions are found near amide and amine hydrogens. mdpi.com This information helps to rationalize and predict intermolecular interactions, such as hydrogen bonding. mdpi.com

Evaluation of Compound Protonation States in Biological Milieu

The biological activity of a compound is highly dependent on its ionization state at physiological pH (typically around 7.4). researchgate.net The this compound molecule contains multiple basic nitrogen atoms—two in the piperazine ring and one in the pyridine ring—whose protonation state is pH-dependent. nih.gov Computational tools are used to calculate these protonation states. For example, in a comparative study of piperazine and piperidine derivatives, the difference in inhibitory potency was attributed to their different protonation states at physiological pH, which were evaluated using specialized software. researchgate.net Accurately determining which nitrogen atoms are protonated is crucial, as the charge distribution affects how the ligand interacts with its biological target. researchgate.net

Conformational Landscape Analysis and Energy Minimization

Conformational analysis explores the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. The goal is to identify the most stable, low-energy conformations. For this compound, key structural features include the flexible methylene linkers and the piperazine ring. nih.gov The piperazine ring typically adopts a stable chair conformation to minimize steric strain. nih.gov In related, more complex molecules, computational studies have identified distinct "extended" and "folded" conformations, with the extended form often being more stable. mdpi.com Energy minimization calculations are performed to find the geometry with the lowest potential energy, providing a model of the most probable conformation of the molecule in a biological system. mdpi.com

In Silico Prediction of Biological Activity Spectra and Target Identification (e.g., PASS analysis)

Computational approaches, particularly the Prediction of Activity Spectra for Substances (PASS) and other in silico screening methods, are valuable tools in modern drug discovery. These methods predict the likely biological activities and potential molecular targets of a chemical compound based on its structure. This allows for the early-stage assessment of a molecule's therapeutic potential and can guide further experimental research.

Despite the utility of these computational tools, a thorough review of scientific literature and chemical databases reveals a notable absence of specific in silico biological activity predictions, including PASS analysis, for the compound This compound . While numerous studies have been conducted on various piperazine derivatives, and even on compounds containing both phenyl and pyridyl moieties, specific computational predictions for the biological activity spectrum of this exact molecule have not been published.

The CAS Number for this compound is 104523-21-9. chemsrc.com Searches using this identifier and the chemical name have not yielded any dedicated studies on its predicted biological activities or target identification through computational means.

General in silico studies on related piperazine-containing compounds have explored a wide range of potential therapeutic applications, including but not limited to their roles as potential PARP-1 inhibitors, serotonin (B10506) reuptake inhibitors, and urease inhibitors. nih.govnih.govnih.gov These studies often involve molecular docking to understand binding interactions and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to evaluate their drug-like properties. nih.gov However, without a specific computational analysis of this compound, any extrapolation of these findings would be purely speculative and would not adhere to the required scientific rigor.

Therefore, there are no detailed research findings or data tables to present for the in silico predicted biological activity spectra and target identification of this compound.

Based on the conducted research, there is no publicly available scientific literature detailing the preclinical evaluation and translational research for the specific chemical compound "this compound" within the scope of the requested outline. Searches for this compound, including by its CAS number (104523-21-9), did not yield specific data on its quantitative receptor binding, enzyme activity modulation, cell-based functional assays, or its efficacy in antinociception or cerebral ischemia animal models.

The information available is for structurally related but distinct molecules, such as other piperazine or piperidine derivatives. Therefore, it is not possible to provide the requested article focusing solely on "this compound" as per the specified requirements.

Preclinical Evaluation and Translational Research

In Vivo Efficacy Studies in Established Animal Models

Assessment of Antitumor Activity in Xenograft Models

While specific data on the antitumor activity of the parent compound, 1-(Phenyl(pyridin-4-yl)methyl)piperazine, in xenograft models is not extensively detailed in the available literature, the broader class of molecules containing phenylpiperazine and pyridine (B92270) rings has been the subject of significant anticancer research. A prominent example is Imatinib, a tyrosine kinase inhibitor used in the treatment of leukemia, which features a related structural motif. mdpi.com The research into Imatinib and other related compounds underscores the potential of this chemical class in oncology, though specific xenograft model data for this compound remains an area for future investigation.

Serotonin (B10506) Depletion Reversal Models

The this compound scaffold is a core structure in the development of agents targeting the central nervous system, particularly as potential antidepressants. Research into derivatives has shown significant promise in models of serotonin depletion.

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (5-HT) reuptake. nih.gov In an in vivo antidepressant study, the most promising compound from this series, A20, demonstrated a potent ability to antagonize the depletion of serotonin in the hypothalamus induced by p-chloroamphetamine (PCA). nih.gov This finding is significant as the PCA-induced serotonin depletion model is a standard method for assessing the efficacy of potential selective serotonin reuptake inhibitors (SSRIs). nih.gov The ability of compound A20 to reverse this depletion highlights the therapeutic potential of this chemical series in treating depressive disorders. nih.gov

Studies on related compounds further support the interaction of this class with monoamine systems. For instance, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) was found to be a potent inhibitor of [3H]5-HT uptake. nih.gov Additionally, the fluorescent analog 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) has been identified as a superior substrate for the human serotonin transporter (hSERT), indicating that this chemical structure is well-suited for interaction with key targets in the serotonergic system. nih.gov

Antimicrobial Efficacy in Infection Models

Derivatives of the phenylpiperazine scaffold have demonstrated notable efficacy in various in vivo infection models, suggesting a broad potential for this chemical class in developing new antimicrobial agents.

One study focused on a novel pleuromutilin (B8085454) derivative, 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM), which incorporates a nitrophenyl-piperazine moiety. nih.gov This compound showed excellent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Crucially, its in vivo efficacy was confirmed in multiple models. In a mouse systemic infection model with neutropenia and a mouse thigh infection model, NPDM exhibited a better therapeutic effect against MRSA than the reference drug tiamulin. nih.gov In a Galleria mellonella infection model, NPDM showed a 50% effective dose (ED50) of 50.53 mg/kg. nih.gov Furthermore, at a specific dose, the survival rate of the NPDM-treated group was 70%, which was significantly higher than that of the tiamulin-treated group. nih.gov

Other research has explored the antimicrobial potential of different piperazine (B1678402) derivatives. A series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) showed significant antibacterial activity, particularly against gram-negative strains like E. coli. mdpi.com Another study synthesized various 4-substituted 1-(4-substituted phenyl) piperazine derivatives and evaluated their antimicrobial properties. researchgate.net

| Compound/Series | Target Pathogen | Infection Model | Key Finding | Citation |

|---|---|---|---|---|

| NPDM (pleuromutilin derivative) | MRSA | Mouse systemic & thigh infection | Superior therapeutic effect compared to tiamulin. | nih.gov |

| NPDM (pleuromutilin derivative) | MRSA | Galleria mellonella infection | ED50 of 50.53 mg/kg. | nih.gov |

| N,N′-disubstituted piperazines | Gram-negative bacteria (E. coli) | In vitro | Showed significant antibacterial activity. | mdpi.com |

Identification and Optimization of Lead Compounds from the this compound Series

The this compound scaffold has served as a valuable starting point for lead identification and optimization in various drug discovery programs. Medicinal chemistry efforts have explored how modifications to different parts of the molecule affect biological activity, leading to the identification of potent and selective compounds.

One successful example involved the rediscovery and optimization of nitrofuranyl methyl piperazines as potent anti-tuberculosis (TB) agents. nih.gov Starting from a whole-cell screening hit, researchers conducted extensive medicinal chemistry to explore the structure-activity relationship (SAR).

Key SAR findings from this study include:

Role of the Piperazine Ring : Replacing the piperazine ring with a piperidine (B6355638) ring resulted in a significant decrease in activity, while replacement with a morpholine (B109124) ring led to a complete loss of activity. This indicates the piperazine ring is a preferred structural element for anti-TB activity. nih.gov

Modifications to the Phenyl Ring : The phenyl ring (referred to as ring C in the study) was replaced with various alkyl/aryl sulfonyl groups. nih.gov Compounds with unsubstituted or substituted phenyl sulfonyl groups showed good to excellent activity, suggesting that this modification is well-tolerated and can be used to fine-tune properties. nih.gov

Importance of the Nitro Group : A des-nitro derivative was synthesized and showed significantly reduced potency, confirming the critical role of the nitro group for the compound's mechanism of action. nih.gov

Through this optimization process, ten compounds demonstrated potent minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis (H37Rv), with several showing nanomolar to submicromolar potency against non-replicating and resistant strains. nih.gov Two optimized analogues, 14f and 16g , were identified as having improved aqueous solubility and acceptable pharmacokinetic profiles, marking them as promising leads for further development. nih.gov

| Compound ID | Structural Modification | Activity against M. tuberculosis (MIC) | Citation |

|---|---|---|---|

| 18a | Piperazine ring replaced with piperidine | 0.59 μM (decreased activity) | nih.gov |

| 18b | Piperazine ring replaced with morpholine | Inactive | nih.gov |

| 16a | Phenyl ring replaced with methane (B114726) sulfonyl group | Decreased activity | nih.gov |

| 16b–h | Phenyl ring replaced with substituted phenyl sulfonyl groups | Good to excellent activity | nih.gov |

In a different therapeutic area, optimization of a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series for M4 muscarinic antagonist activity showed that replacing the core pyridazine (B1198779) with pyridine or phenyl rings was detrimental to activity, highlighting the specific requirements of the heterocyclic core for that particular target. nih.gov

These examples demonstrate that the this compound series represents a versatile and optimizable scaffold for developing lead compounds targeting a range of diseases.

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR would be essential for the characterization of 1-(Phenyl(pyridin-4-yl)methyl)piperazine.

¹H NMR: The ¹H NMR spectrum would confirm the presence of all protons and their respective chemical environments. Key expected signals would include distinct multiplets for the aromatic protons on both the phenyl and pyridin-4-yl rings, a characteristic singlet for the methine proton (the CH group connecting the two rings to the piperazine), and several signals corresponding to the eight protons of the piperazine (B1678402) ring. The integration of these signals would correspond to the number of protons in each environment. Studies on similar piperazine-containing molecules show that the piperazine protons often appear as broad or complex multiplets. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, one would expect to see distinct signals for each unique carbon atom. This would include signals for the methine carbon, the carbons of the phenyl ring, the carbons of the pyridine (B92270) ring (with those closer to the nitrogen atom typically shifted downfield), and the carbons of the piperazine ring. mdpi.com

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, based on general chemical shift knowledge and data from analogous compounds, as specific experimental data is not available.)

| Analysis Type | Expected Chemical Shifts (ppm) | Structural Assignment |

|---|---|---|

| ¹H NMR | ~8.5 | Protons on pyridine ring (adjacent to N) |

| ~7.2-7.4 | Protons on phenyl ring and pyridine ring | |

| ~4.5 | Methine proton (-CH) | |

| ~2.3-2.9 | Piperazine ring protons (-CH₂) | |

| ~1.8 | Piperazine N-H proton (if not exchanged) | |

| ¹³C NMR | ~150 | Pyridine ring carbons (adjacent to N) |

| ~120-145 | Aromatic carbons (phenyl and pyridine) | |

| ~75 | Methine carbon (-CH) | |

| ~50-55 | Piperazine ring carbons (adjacent to substituted N) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Key expected vibrational modes include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found just below 3000 cm⁻¹. mdpi.com

N-H stretching: A moderate band in the region of 3200-3500 cm⁻¹, corresponding to the secondary amine in the piperazine ring.

C=C and C=N stretching: Sharp, medium-to-strong bands in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and pyridine rings.

C-N stretching: Bands in the fingerprint region (typically 1000-1300 cm⁻¹) corresponding to the various C-N bonds in the molecule.

High-Resolution Mass Spectrometry (HRMS) and LC-MS Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the parent ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₆H₁₉N₃), a critical piece of data for confirming the compound's identity. The calculated monoisotopic mass is 253.1579 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In the analysis of piperazine derivatives, LC-MS is invaluable for separating the main compound from any impurities before MS analysis. mdpi.com The mass spectrum would show the protonated molecular ion [M+H]⁺ at m/z 254.1657. Further fragmentation (MS/MS) would likely involve the cleavage of the bond between the methine carbon and the piperazine ring, yielding characteristic fragments.

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, byproducts, or starting materials, and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most common chromatographic techniques for the purity assessment and quantitative analysis of pharmaceutical compounds and research chemicals. bldpharm.com

A typical reversed-phase HPLC (RP-HPLC) method would be developed to assess the purity of this compound.

Stationary Phase: A C18 or C8 column is commonly used for separating compounds of intermediate polarity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed to achieve good separation.

Detection: A UV detector would be suitable, as the phenyl and pyridine rings are strong chromophores, likely showing significant absorbance around 254 nm.

The method would be validated for parameters such as linearity, precision, accuracy, and specificity. The peak area of the compound would be directly proportional to its concentration, allowing for accurate quantification. UPLC, which uses smaller particle size columns, would offer faster analysis times and higher resolution compared to traditional HPLC. acs.orgnih.gov

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, direct analysis of many piperazine derivatives by GC can be challenging due to their polarity and relatively low volatility, which can lead to poor peak shape and column adsorption.

For a compound like this compound, direct injection might be possible on a suitable polar capillary column (e.g., a wax or amine-specific phase). However, it is more common to employ a derivatization strategy to improve its chromatographic properties. Derivatization involves chemically modifying the compound to make it more volatile and thermally stable. A common approach for amines is acylation , for instance, reacting the N-H group of the piperazine ring with an agent like trifluoroacetic anhydride (B1165640) (TFAA) or a silylating agent like BSTFA. This process masks the polar N-H group, reducing peak tailing and improving analytical performance. nist.gov

X-ray Crystallography for Precise Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating this architecture. However, a thorough search of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction data for the specific compound, this compound.

While crystallographic information for this exact molecule is not publicly available, the structural analysis of closely related piperazine derivatives provides valuable insights into the potential solid-state conformations and intermolecular interactions that might be expected. The Cambridge Crystallographic Data Centre (CCDC), a central repository for small-molecule crystal structures, contains a wealth of data on compounds incorporating the piperazine, phenyl, and pyridine moieties. researchgate.net For instance, studies on various salts of 1-phenylpiperazine (B188723) have detailed the typical chair conformation of the piperazine ring and the nature of hydrogen bonding networks. mdpi.com

Similarly, extensive crystallographic work has been conducted on more complex pharmaceutical molecules containing the piperazine scaffold, such as Imatinib. In its free base form, Imatinib, which features a piperazine ring, exhibits an extended conformation and participates in infinite hydrogen-bonded chains. mdpi.com The analysis of such related structures allows chemists to build predictive models for the behavior of novel compounds.

The generation of high-quality single crystals of this compound would be the first critical step to enable its full crystallographic characterization. Should such crystals be obtained, the resulting data would provide definitive information on bond lengths, bond angles, and torsion angles, as well as a detailed picture of the crystal packing and any hydrogen bonding or other non-covalent interactions. This would, in turn, allow for a deeper understanding of its solid-state properties.

Future Research Directions and Emerging Paradigms

Rational Design of Multi-Targeting Ligands Incorporating the 1-(Phenyl(pyridin-4-yl)methyl)piperazine Moiety

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has led to a paradigm shift from the "one-target, one-drug" approach to the rational design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The this compound moiety, with its distinct structural features, is an ideal building block for the development of such MTDLs.

Future research will likely focus on the strategic incorporation of this scaffold into molecules designed to interact with complementary targets. For instance, in the context of cancer, derivatives could be designed to inhibit both receptor tyrosine kinases and enzymes involved in DNA repair mechanisms. One study on thiouracil amides, for example, showed that certain derivatives could inhibit the catalytical activity of PARP1, enhance its cleavage, and increase CASPASE 3/7 activity, demonstrating a multi-faceted anti-cancer effect. nih.gov

The design of MTDLs often involves the fusion of pharmacophores from two different ligands. The this compound structure provides a versatile linker and can also contribute to the binding at one of the targets. For example, arylpiperazine derivatives have been explored for their ability to act as 5-HT1A receptor ligands while also exhibiting cytotoxic activity against cancer cell lines. nih.gov

The following table summarizes potential multi-target strategies incorporating the this compound scaffold:

| Therapeutic Area | Potential Target 1 | Potential Target 2 | Rationale for Multi-Targeting |

| Oncology | Receptor Tyrosine Kinase (e.g., EGFR) | DNA Repair Enzyme (e.g., PARP) | Overcoming drug resistance and enhancing therapeutic efficacy. |

| Neurodegenerative Diseases | Dopamine D2 Receptor | Sigma-1 Receptor | Addressing both motor and non-motor symptoms of diseases like Parkinson's. |

| Psychiatric Disorders | Serotonin (B10506) Transporter (SERT) | 5-HT1A Receptor | Achieving a broader spectrum of antidepressant or antipsychotic activity. |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Pathways

While derivatives of this compound have shown promise in areas like oncology and neuropharmacology, there is significant potential for their application in other therapeutic areas. Future research will involve screening libraries of these compounds against a wide array of biological targets to uncover novel activities.

For instance, the piperazine (B1678402) scaffold is a common feature in drugs targeting nicotinic acetylcholine (B1216132) receptors, which are implicated in a variety of disorders including pain, inflammation, and neurodegeneration. nih.gov The unique stereoelectronic properties of the this compound moiety could lead to the discovery of novel modulators of these receptors.

Furthermore, studies on related arylpiperazine derivatives have indicated potential applications in treating Alzheimer's disease by modulating TRPC6 channels and restoring long-term potentiation. nih.gov Another area of exploration is in the treatment of Parkinson's disease, where piperine, a compound with some structural similarities, has shown neuroprotective effects in animal models by exerting antioxidant, anti-apoptotic, and anti-inflammatory actions. nih.govresearchgate.net

The investigation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential selective serotonin reuptake inhibitors (SSRIs) highlights the potential for this class of compounds in treating depression. nih.gov The most promising compound from this series demonstrated potent serotonin reuptake inhibition and antidepressant-like effects in vivo. nih.gov

Integration of Advanced Computational Drug Discovery Platforms

The use of computational tools is becoming increasingly integral to the drug discovery process. For the this compound scaffold, advanced computational platforms will play a crucial role in accelerating the identification and optimization of new drug candidates.

Molecular dynamics (MD) simulations, for example, can provide detailed insights into the binding modes of these ligands with their biological targets. nih.gov Such simulations can help to understand the key interactions that govern affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. nih.gov For instance, MD simulations have been used to study the binding of phenyl-piperazine scaffolds to the eIF4A1 ATP-binding site, identifying them as potential ATP-competitive inhibitors. nih.gov

Virtual screening of large compound libraries containing the this compound core is another powerful approach to identify new hits for a variety of targets. This can be followed by more rigorous computational analyses, such as free energy calculations, to prioritize candidates for synthesis and biological testing. The use of quantum chemical methods for calculating partial charges can lead to more accurate docking results and a better estimation of binding energies. researchgate.net

The following table outlines the application of various computational tools in the discovery of drugs based on the this compound scaffold:

| Computational Tool | Application | Expected Outcome |

| Molecular Docking | Virtual screening of compound libraries. | Identification of potential hits for specific biological targets. |

| Molecular Dynamics (MD) Simulations | Elucidation of ligand-receptor binding modes and conformational changes. | Understanding of the molecular basis of affinity and selectivity. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Building predictive models for biological activity. | Guiding the optimization of lead compounds. |

| Pharmacophore Modeling | Identifying the key chemical features required for biological activity. | Designing novel compounds with improved properties. |

Development of Innovative Delivery Systems for Enhanced Biological Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of innovative drug delivery systems is a critical area of future research for compounds derived from the this compound scaffold.

Liposomal nanoformulations represent a promising approach to improve the delivery of these compounds. mdpi.com Liposomes can encapsulate both hydrophilic and lipophilic drugs, protect them from degradation, and facilitate their transport to the target site. mdpi.com For instance, pH-sensitive liposomes can be designed to release their payload in the acidic microenvironment of tumors, thereby increasing the therapeutic index of anticancer agents. mdpi.com

Another emerging strategy is the use of protein-based delivery systems, such as humanized ferritin, which can be decorated with piperazine-based compounds to facilitate the delivery of siRNA for gene silencing applications in cancer therapy. acs.org The positively charged piperazine moieties can interact with the negatively charged siRNA, leading to efficient encapsulation and cellular uptake. acs.org

Solid lipid nanoparticles (SLNs) also offer a viable platform for the delivery of piperazine-containing drugs. frontiersin.org SLNs can enhance the oral bioavailability of drugs and have been shown to improve the neuroprotective effects of gabapentin (B195806) in a retinal injury model. frontiersin.org

The table below summarizes various innovative delivery systems and their potential benefits for drugs incorporating the this compound moiety:

| Delivery System | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation of the drug in a lipid bilayer. | Improved solubility, enhanced stability, and targeted delivery. mdpi.com |

| Humanized Ferritin | Covalent conjugation of the drug to the protein cage. | Targeted delivery and potential for co-delivery of other therapeutic agents. acs.org |

| Solid Lipid Nanoparticles (SLNs) | Entrapment of the drug in a solid lipid matrix. | Enhanced oral bioavailability and sustained release. frontiersin.org |

| Polymer-Coated Liposomes | Coating of liposomes with polymers like chitosan. | Increased stability, controlled release, and targeted delivery. mdpi.com |

Q & A

Q. What safety protocols should be followed when handling 1-(Phenyl(pyridin-4-yl)methyl)piperazine in laboratory settings?

- Methodological Answer: Based on JIS Z 7253:2019 standards, researchers must use chemical protective gloves (JIS T 8116), protective eyeglasses or goggles (JIS T 8147), and long-sleeved workwear to minimize skin/eye exposure. Handling should occur in well-ventilated areas with adherence to industrial hygiene practices. Contaminated equipment should be decontaminated before reuse .

Q. What synthetic routes are effective for preparing this compound derivatives?

- Methodological Answer: C-N cross-coupling reactions are widely employed. For example, coupling piperazine with 4-chloropyridinium chloride in isopropyl alcohol yields 1-(pyridin-4-yl)piperazine with high efficiency. Solvent choice is critical: methanol or ethanol may lead to side products like 4-alkoxypyridines, whereas isopropyl alcohol minimizes such byproducts .

Q. How can the physicochemical properties of this compound be characterized for initial research validation?

- Methodological Answer: Utilize PubChem-derived data for molecular weight, IUPAC name, and InChI key verification. For experimental validation, employ techniques like HPLC (≥98% purity criteria), NMR for structural confirmation, and mass spectrometry for molecular ion profiling .

Advanced Research Questions

Q. What strategies enhance the metabolic stability of arylpiperazine derivatives during preclinical development?

- Methodological Answer: Simplify the core structure by removing non-essential substituents to reduce metabolic hotspots. For instance, replacing bulky groups with N-alkyl chains (e.g., N,N-diethylbenzamide) improves in vitro stability. Mutagenesis studies suggest retaining the piperazine lower basic nitrogen is critical for maintaining receptor affinity .

Q. How do structural modifications on the piperazine ring influence serotonin receptor (5-HT1A) binding affinity?

- Methodological Answer: N4-substitutions with phthalimido or benzamido groups at a four-methylene distance from the piperazine ring significantly enhance 5-HT1A affinity. For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine achieves Ki = 0.6 nM, surpassing serotonin’s native affinity .

Q. What experimental models are suitable for evaluating the cytotoxic activity of piperazine-based Mannich bases?

- Methodological Answer: Synthesize Mannich bases via refluxing benzylideneacetone with substituted phenyl hydrazines. Assess cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa) and enzyme inhibition via fluorimetric assays for carbonic anhydrase isoforms (hCA I/II). IC50 values and selectivity ratios (hCA II/I) are critical metrics .

Q. How can piperazine derivatives be optimized for selective δ-opioid receptor agonism?